molecular formula C21H16FN3O2 B6587625 2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide CAS No. 1226448-72-1

2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide

Cat. No.: B6587625
CAS No.: 1226448-72-1
M. Wt: 361.4 g/mol
InChI Key: BBVVEVILIHNNTF-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a pyrrol-1-yl group, and a quinolin-8-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenol derivative. This can be achieved through nucleophilic aromatic substitution reactions involving fluorobenzene and appropriate nucleophiles.

    Quinoline Derivative Synthesis: The next step involves the synthesis of the quinoline derivative. This can be accomplished through various methods, including the Skraup synthesis or Friedländer synthesis, using aniline and glycerol or other suitable starting materials.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the quinoline derivative. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol
  • 2-(4-(2-fluorophenoxy)-1H-pyrazol-3-yl)-5-((1-phenyl-1H-pyrazol-4-yl)methoxy)phenol

Uniqueness

2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards biological targets, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-pyrrol-1-ylquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2/c22-16-7-1-2-9-18(16)27-14-20(26)23-17-8-5-6-15-10-11-19(24-21(15)17)25-12-3-4-13-25/h1-13H,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVVEVILIHNNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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